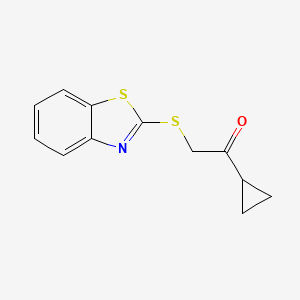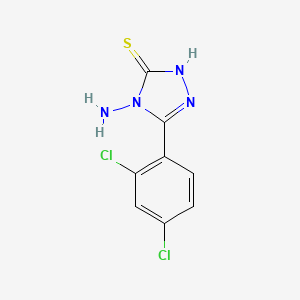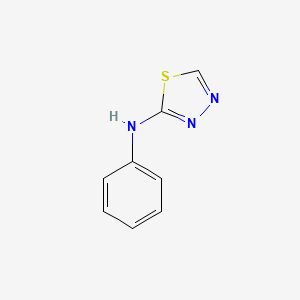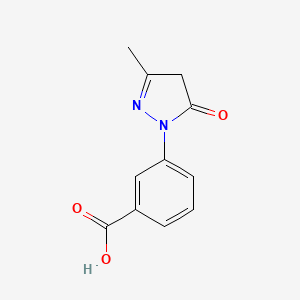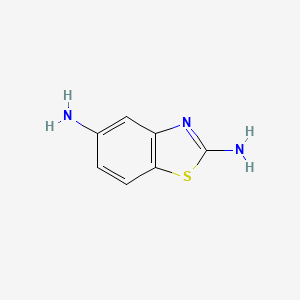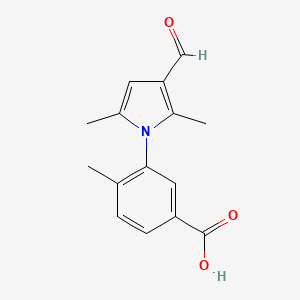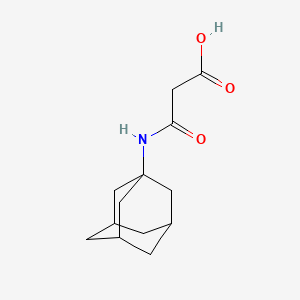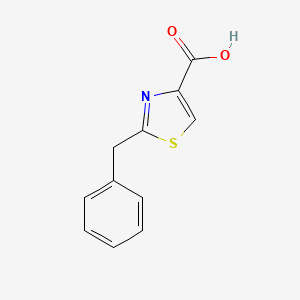
2-Benzyl-1,3-thiazole-4-carboxylic acid
描述
2-Benzyl-1,3-thiazole-4-carboxylic acid is a compound that belongs to the thiazole class, which is noted for its significance in medicinal chemistry due to its presence in compounds with various bioactivities. Thiazole and its derivatives are versatile scaffolds in synthetic organic chemistry, enabling the development of numerous compounds with potential pharmacological activities.
Synthesis Analysis
The synthesis of thiazole derivatives, including structures similar to 2-Benzyl-1,3-thiazole-4-carboxylic acid, involves strategic functionalization and cyclization reactions. Synthesis approaches often leverage the reactivity of carboxylic acid derivatives and their intermediates to introduce the benzyl and thiazole components. Techniques such as the reaction of acid chlorides with amines or the condensation of thiourea with dichloroacetic acid and aromatic aldehydes have been explored (Li et al., 2015; Al Dulaimy et al., 2017).
Molecular Structure Analysis
Detailed structural, electronic, and spectroscopic studies of thiazole derivatives, including 2-Benzyl-1,3-thiazole-4-carboxylic acid, utilize techniques such as X-ray diffraction, NMR, and DFT calculations. These studies help in understanding the conformational stability, electronic distribution, and potential reactive sites of the molecules (Singh et al., 2019).
Chemical Reactions and Properties
Thiazole derivatives undergo various chemical reactions, including cyclocondensation, acylation, and nucleophilic substitution, offering pathways for further functionalization. The reactivity of the thiazole ring and the carboxylic acid group enables the synthesis of a wide range of derivatives with potential bioactivity (Radatz et al., 2014).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug design and other areas. Studies often focus on the crystalline behavior and thermal stability of these compounds, providing insights into their suitability for various applications (Kosma et al., 2012).
Chemical Properties Analysis
The chemical properties of 2-Benzyl-1,3-thiazole-4-carboxylic acid and related derivatives, including their reactivity, potential as ligands, and interactions with biological targets, are of significant interest. Their ability to engage in hydrogen bonding and other non-covalent interactions makes them valuable in the design of molecules with desired biological activities (Durcik et al., 2020).
科学研究应用
-
Pharmaceutical and Biological Activities
- Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields .
- They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
- Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
-
Industrial Applications
-
Antifungal Medication
-
Antiviral Agents
-
Anti-Inflammatory and Anticancer Activities
属性
IUPAC Name |
2-benzyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-11(14)9-7-15-10(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVVHURAIHESSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363440 | |
| Record name | 2-benzyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-1,3-thiazole-4-carboxylic acid | |
CAS RN |
36916-44-6 | |
| Record name | 2-benzyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzyl-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[2-(Benzyloxy)phenyl]methylene}(methyl)ammoniumolate](/img/structure/B1270354.png)
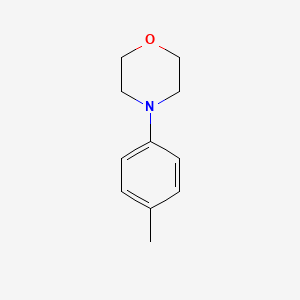
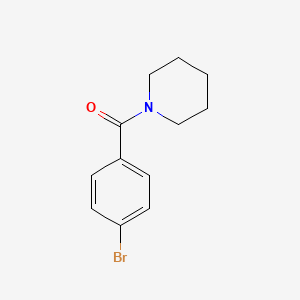
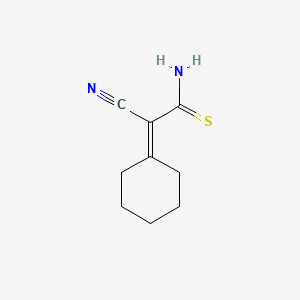
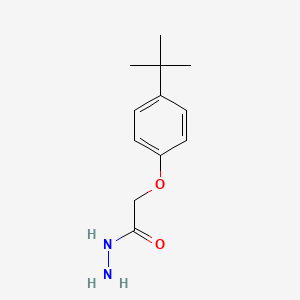
![{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid](/img/structure/B1270361.png)
